molecular formula C12H19NO5 B12956043 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B12956043
M. Wt: 257.28 g/mol
InChI Key: SPNIMVJXSZZKED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. One common synthetic route includes the reaction of a suitable precursor with a reagent that induces cyclization, forming the spirocyclic core. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .

This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions at the molecular level.

    Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents with improved efficacy and selectivity.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This rigid framework allows for precise binding to target molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid include:

  • 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
  • 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

These compounds share the spirocyclic core but differ in the substituents attached to the ring system. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-13)7-17-4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

SPNIMVJXSZZKED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC2C(=O)O

Origin of Product

United States

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